N-Desferriferrichrome
Description
Historical Trajectories in Siderophore Discovery and Classification
The journey into understanding siderophores began in 1952 with the detection of fungal growth factors, which were later identified as iron-containing compounds. researchtrends.net These initial discoveries included molecules like coprogen, ferrichrome, and ferrichrome A, which were found to be iron complexes with hydroxamate ligands. researchtrends.net The term "siderophore," meaning "iron carrier" in Greek, was eventually coined to describe these molecules. researchtrends.net
Over the decades, research has unveiled a vast diversity of siderophores produced by bacteria, fungi, and even some plants. researchgate.net A fundamental method of classifying these compounds is based on the chemical nature of the functional groups they use to chelate ferric iron (Fe³⁺). The main classes are:
Hydroxamates : These are characterized by hydroxamic acid moieties (-N(OH)-C=O) and are common in both fungi and bacteria. numberanalytics.comnih.gov
Catecholates : These utilize catechol groups (1,2-dihydroxybenzene) for iron coordination and are typically produced by bacteria. numberanalytics.comnih.gov
Carboxylates : This group uses carboxylate (-COOH) and hydroxyl (-OH) groups to bind iron. numberanalytics.com
Mixed-type : Some siderophores incorporate more than one type of chelating group. nih.gov
N-Desferriferrichrome within the Hydroxamate Siderophore Family
This compound, also known as desferrichrome or apoferrichrome, is the iron-free ligand form of the siderophore ferrichrome. nih.govmedchemexpress.com It belongs to the hydroxamate class of siderophores, which are widely distributed among fungal species. researchgate.netmedchemexpress.com Ferrichrome itself is a cyclic hexapeptide, and this compound retains this core structure. nih.govresearchgate.net
Structurally, this compound is composed of a repeating sequence of three glycine (B1666218) units and three N⁵-acetyl-N⁵-hydroxy-L-ornithine units. nih.govmdpi.com The hydroxamate groups are provided by the modified ornithine residues, which are the key functional sites for coordinating a ferric iron atom. researchgate.netresearchgate.net This compound is produced by a variety of fungi, including species of Ustilago, Aspergillus, and the nematode-trapping fungus Arthrobotrys oligospora. medchemexpress.comuniprot.orgchemsrc.com In A. oligospora, this compound biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS) gene cluster. uniprot.orgnih.gov Research has shown that a lack of this siderophore leads to an increase in intracellular Fe³⁺ content, which in turn induces the formation of the fungus's trapping devices even without the presence of nematodes. nih.govresearcher.life
Methodological Paradigms Advancing this compound Studies
The study of this compound and other siderophores has been propelled by significant advancements in analytical and molecular biology techniques.
Detection and Quantification:
Chrome Azurol S (CAS) Assay : This is a widely used universal colorimetric assay for detecting the presence of siderophores. acs.org The principle involves a competition for iron between the siderophore and the CAS dye, resulting in a color change. acs.org While effective for general screening, it is not specific to the type of siderophore. acs.orgnih.gov
Specific Chemical Methods : To identify the class of siderophore, specific assays are employed. For hydroxamate-type siderophores like this compound, methods have been developed to specifically detect this chemical group. acs.org
Isolation and Characterization:
Chromatography : High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and isolation of siderophores from complex biological samples. researchgate.net
Spectroscopy and Spectrometry : The precise structure of this compound has been elucidated using advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the molecular structure and confirming the identity of the compound. researchgate.netresearchgate.net
Biosynthetic and Genetic Analysis:
Genomics and Bioinformatics : The advent of genome sequencing has revolutionized the study of siderophore biosynthesis. Bioinformatic tools like anti-SMASH can predict and identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, including siderophores. researchgate.net
Molecular Genetics : The identification of the Non-Ribosomal Peptide Synthetase (NRPS) gene cluster responsible for this compound synthesis in Arthrobotrys oligospora was achieved through gene mutation and metabolic analysis. nih.govresearcher.life Techniques like gene disruption have allowed researchers to understand the function of specific genes (e.g., Ao415 and Ao414) in the biosynthetic pathway. uniprot.orgnih.gov
Detailed Research Findings
Recent research has provided significant insights into the role of this compound, particularly in the fungus Arthrobotrys oligospora. Studies have revealed a fascinating conflict between the fungus's ability to form traps to capture nematodes and its nematicidal activity, a conflict that is controlled by the biosynthesis of this compound. nih.govresearcher.life A lack of this siderophore induces trap formation due to increased iron content, while the addition of this compound enhances the fungus's direct killing activity against nematodes but reduces trap formation. nih.gov
| Feature | Description | Source |
| Organism | Arthrobotrys oligospora | uniprot.orgnih.gov |
| Biosynthesis | Synthesized by a rare Non-Ribosomal Peptide Synthetase (NRPS) gene cluster (containing genes Ao415 and Ao414). The pathway involves the hydroxylation of L-ornithine. | uniprot.orgnih.govscite.airesearchgate.net |
| Function | Acts as a hydroxamate siderophore to chelate and transport iron. | medchemexpress.comuniprot.org |
| Regulatory Role | Controls the balance between trap formation and nematicidal activity. Lack of this compound induces trap formation; its presence enhances nematicidal effects. | nih.govresearcher.life |
| Precursors | Derived from L-ornithine and glycine. | scite.ai |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₅N₉O₁₂ | nih.gov |
| Molecular Weight | 687.7 g/mol | nih.gov |
| IUPAC Name | N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | nih.gov |
| CAS Number | 34787-28-5 | nih.gov |
| Synonyms | Deferriferrichrome, Desferrichrome, N-DFFC, apoferrichrome | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymology of N Desferriferrichrome
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Pathways for N-Desferriferrichrome Synthesis
The backbone of this compound is assembled by a large, multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). Unlike ribosomal protein synthesis, NRPSs function as molecular assembly lines, sequentially adding and modifying amino acid building blocks without the need for an mRNA template. wikipedia.org
Identification and Characterization of this compound Biosynthetic Gene Clusters (e.g., Ao415 gene cluster)
In the nematode-trapping fungus Arthrobotrys oligospora, the biosynthetic gene cluster responsible for this compound production has been identified and characterized. nih.govresearcher.life A key gene within this cluster, Ao415, encodes the central NRPS enzyme, also referred to as Desferriferrichrome synthetase. nih.govresearcher.lifeuniprot.org This gene cluster is predominantly found in nematode-trapping fungi. nih.govresearcher.life Disruption of the Ao415 gene leads to the inability to produce this compound and its iron-bound form, ferrichrome, resulting in the accumulation of the precursor L-N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO). uniprot.org The Ao415 gene cluster in A. oligospora represents a rare type of NRPS gene cluster. nih.govresearcher.lifescite.ai
The Ao415 protein exhibits a unique domain architecture, distinguishing it from other known NRPSs. nih.govresearcher.life This modular organization is crucial for the step-by-step assembly of the this compound molecule.
Enzymatic Steps and Intermediates in this compound Formation
The biosynthesis of this compound is a multi-step enzymatic process that involves several key intermediates. nih.govresearcher.lifeuniprot.orgresearchgate.netmdpi.com The pathway is initiated by the modification of a primary amino acid, followed by a series of condensation reactions catalyzed by the NRPS.
The initial and committing step in the biosynthesis of ferrichrome-type siderophores is the hydroxylation of the amino acid L-ornithine. researchgate.net This reaction is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by a gene often found within the same biosynthetic gene cluster as the NRPS. In A. oligospora, this enzyme is Ao414. uniprot.org This hydroxylation results in the formation of N⁵-hydroxy-L-ornithine. uniprot.orgresearchgate.net
Following hydroxylation, the N⁵-hydroxy-L-ornithine undergoes N-acetylation to yield N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO). uniprot.org This intermediate, which contains a hydroxamate group essential for iron chelation, is then utilized by the NRPS Ao415. uniprot.org The NRPS enzyme then sequentially condenses three molecules of L-AHO with three molecules of glycine (B1666218) to form the cyclic hexapeptide structure of this compound. uniprot.orgmdpi.com
The general mechanism of NRPSs involves modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. uzh.chfrontiersin.orgnih.gov Each module typically contains an adenylation (A) domain for amino acid selection and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. uzh.chfrontiersin.org The Ao415 NRPS follows this modular logic to assemble this compound.
| Step | Enzyme | Substrate(s) | Product |
| 1 | L-ornithine N⁵-oxygenase (e.g., Ao414) | L-ornithine | N⁵-hydroxy-L-ornithine |
| 2 | Acetyltransferase | N⁵-hydroxy-L-ornithine, Acetyl-CoA | N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO) |
| 3 | NRPS (e.g., Ao415) | 3x L-AHO, 3x Glycine, ATP | This compound |
Precursor Metabolism and Incorporation into this compound Structure (e.g., L-ornithine, glycine)
The primary building blocks for this compound are the amino acids L-ornithine and glycine. mdpi.com L-ornithine is a non-proteinogenic amino acid that plays a central role in the urea (B33335) cycle in many organisms. nih.govwikipedia.org In the context of this compound biosynthesis, L-ornithine serves as the precursor to the iron-chelating hydroxamate moieties. uniprot.orgresearchgate.net The biosynthesis of L-ornithine itself is derived from glutamate, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.org
Glycine, the simplest proteinogenic amino acid, provides the backbone structure of the cyclic hexapeptide, alternating with the modified ornithine residues. mdpi.comuomustansiriyah.edu.iq The availability of these precursors is crucial for the efficient production of this compound.
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is a tightly controlled process, regulated at the transcriptional level to ensure that the siderophore is synthesized in response to environmental cues, most notably iron availability.
Transcriptional Control Mechanisms Governing this compound Gene Expression
The expression of the genes within the this compound biosynthetic gene cluster is subject to transcriptional regulation. nih.govresearcher.liferesearchgate.net In many fungi, the biosynthesis of siderophores is repressed under iron-replete conditions and induced under iron-limiting conditions. researchgate.net This regulation ensures that the fungus does not expend energy producing iron-chelating molecules when iron is readily available.
Studies in various fungi have shown that the transcription of genes involved in siderophore biosynthesis, including the NRPS and the L-ornithine N⁵-oxygenase, is upregulated in low-iron environments. researchgate.net For instance, in Ustilago maydis, a transcript of the sid1 gene, which encodes an L-ornithine N⁵-oxygenase, accumulates under low-iron conditions. researchgate.net This type of iron-dependent transcriptional control is a common theme in the regulation of siderophore biosynthesis.
Regulatory Elements and Transcription Factors Influencing this compound Production
The transcriptional regulation of this compound biosynthesis is mediated by specific regulatory elements in the DNA and the transcription factors that bind to them. In many fungi, a GATA-family transcription factor known as Urbs1 acts as a key repressor of siderophore biosynthesis genes under iron-replete conditions. researchgate.net In a mutant of U. maydis with a disrupted urbs1 gene, the transcript for the L-ornithine N⁵-oxygenase accumulates constitutively, regardless of iron levels. researchgate.net This indicates that Urbs1 plays a crucial role in sensing iron status and repressing gene expression accordingly.
Environmental Signaling Pathways Modulating this compound Synthesis
The production of this compound, a hydroxamate siderophore, is not constitutive but is instead tightly regulated by a variety of external signals. These pathways ensure that the fungus can efficiently manage iron homeostasis and respond to environmental challenges such as nutrient availability and stress. Key signaling molecules and conditions include iron concentrations, broader nutrient stress, and temperature.
Iron Availability Iron is the most critical environmental signal regulating the biosynthesis of this compound. As a siderophore, its primary role is to chelate ferric iron (Fe³⁺) from the environment for uptake and intracellular storage. uniprot.orgbiorxiv.org Consequently, its synthesis is inversely related to iron availability.
In fungi such as Ustilago maydis, transcripts for the enzymes involved in the initial steps of the pathway, such as L-ornithine N5-oxygenase, accumulate in cells grown under low-iron conditions. researchgate.net This indicates a transcriptional upregulation of the biosynthetic machinery when iron is scarce.
Conversely, in the nematode-trapping fungus Arthrobotrys oligospora, the absence of this compound leads to a significant increase in intracellular Fe³⁺ content. researcher.lifenih.gov This iron overload state acts as a signal to induce the formation of nematode-trapping devices, which serve as an alternative iron storage system. biorxiv.orgbiorxiv.org The addition of external Fe³⁺ enhances trap formation, whereas the addition of this compound significantly attenuates it. researcher.lifenih.gov This demonstrates a direct feedback loop where the compound's own synthesis is modulated to prevent toxic iron accumulation, highlighting its central role in iron sensing and homeostasis. researcher.lifenih.gov
Nutrient Stress and Predatory Lifestyle Nutrient depletion is another major environmental stressor that modulates this compound synthesis, particularly in carnivorous fungi like Arthrobotrys oligospora. When these fungi switch from a saprophytic (decomposer) to a predatory lifestyle in response to nutrient scarcity and the presence of prey like nematodes, their secondary metabolism is significantly altered. researchgate.netnih.gov
Metabolomic studies have revealed that the production of this compound is significantly increased during the predatory stage in A. oligospora and A. musiformis. mdpi.com This suggests that nutrient stress triggers a signaling cascade that upregulates the biosynthetic gene cluster responsible for its production. The increased synthesis during predation may be linked to the higher metabolic demand for iron required for rapid growth and the production of enzymes and structures needed for trapping and digesting prey. mdpi.com
Temperature Stress Recent studies have identified temperature as a physical environmental signal influencing this compound synthesis. High temperatures can induce iron overload in fungal cells. biorxiv.org In response, A. oligospora relies on this compound to sequester the excess iron, forming stable ferrichrome granules for safe storage. biorxiv.orgbiorxiv.org A deficiency in the this compound biosynthetic pathway under heat stress leads to the formation of trapping devices as a compensatory mechanism to isolate the excess iron, preventing cellular toxicity. biorxiv.orgbiorxiv.org
Table 1: Influence of Environmental Signals on this compound Synthesis
| Environmental Signal | Organism(s) | Observed Effect on Synthesis/Regulation | Reference(s) |
|---|---|---|---|
| Low Iron Availability | Ustilago maydis, Aspergillus fumigatus | Upregulation of biosynthetic gene transcription. | researchgate.net |
| High Iron Availability | Arthrobotrys oligospora | Downregulation of synthesis; excess Fe³⁺ induces trap formation as an alternative iron sequestration method. | biorxiv.orgresearcher.lifenih.gov |
| Nutrient Depletion | Arthrobotrys oligospora, Arthrobotrys musiformis | Significant increase in production during the switch to a predatory lifestyle. | nih.govmdpi.com |
| High Temperature | Arthrobotrys oligospora | Synthesis is crucial for chelating and storing excess iron triggered by heat stress. | biorxiv.orgbiorxiv.org |
Comparative Biosynthetic Strategies Across this compound Producing Organisms
This compound is a cyclic hexapeptide synthesized nonribosomally. While the core chemical structure—composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues—is conserved, the genetic architecture and enzymatic machinery can vary between producing organisms. mdpi.comresearchgate.net The biosynthesis is primarily orchestrated by a dedicated gene cluster containing a key Nonribosomal Peptide Synthetase (NRPS).
The general biosynthetic pathway proceeds through several key steps:
Precursor Hydroxylation: The first committed step is the N⁵-hydroxylation of L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, a flavin-dependent monooxygenase. uniprot.orgresearchgate.net
N-Acetylation: The resulting N⁵-hydroxy-L-ornithine is then N-acetylated by an acetyltransferase to yield N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO), the direct precursor for the NRPS. uniprot.org
NRPS-mediated Assembly: A multi-modular NRPS enzyme sequentially condenses three molecules of L-AHO and three molecules of glycine. uniprot.org The NRPS contains specific domains (Adenylation, Thiolation, and Condensation) that select, activate, and link the amino acid and precursor monomers in the correct order before catalyzing the final cyclization and release of this compound.
A notable example is found in Arthrobotrys oligospora, which possesses a rare NRPS gene cluster responsible for this compound synthesis. researcher.lifenih.gov This cluster contains the gene Ao415, which encodes the central NRPS, and Ao414, which encodes the L-ornithine N⁵-oxygenase. uniprot.orgresearcher.life The Ao415 NRPS has a unique domain organization that distinguishes it from those found in many other fungi, and this specific gene cluster is predominantly found in nematode-trapping fungi. researcher.lifenih.gov Disruption of the Ao415 gene abolishes the production of this compound. uniprot.org
Furthermore, the capability to produce this compound is not universal even within a single genus. For instance, while A. oligospora and A. musiformis produce the compound, the closely related species A. thaumasia does not, indicating a species-specific distribution of the biosynthetic gene cluster or differential regulation of its expression. mdpi.com
Table 2: Key Biosynthetic Components for this compound and Related Siderophores
| Organism | Key Gene(s) | Encoded Enzyme/Protein | Function in Pathway | Reference(s) |
|---|---|---|---|---|
| Arthrobotrys oligospora | Ao414 | L-ornithine N⁵-oxygenase (LOO) | Catalyzes the initial hydroxylation of L-ornithine. | uniprot.orgresearcher.life |
| Ao415 | Nonribosomal Peptide Synthetase (NRPS) | Selects, activates, and condenses precursors (L-AHO and glycine) into the final cyclic peptide. | uniprot.orgresearcher.lifenih.gov | |
| Ustilago maydis | sid1 | L-ornithine N⁵-oxygenase | Catalyzes the initial hydroxylation of L-ornithine for ferrichrome biosynthesis. | researchgate.net |
| Schizosaccharomyces pombe | sib1 | Nonribosomal Peptide Synthetase (NRPS) | Synthesizes ferrichrome. | researchgate.net |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ferrichrome |
| Ferricrocin |
| L-ornithine |
| N⁵-hydroxy-L-ornithine |
| N⁵-acetyl-N⁵-hydroxy-L-ornithine (L-AHO) |
Biological Functions and Mechanistic Roles of N Desferriferrichrome
N-Desferriferrichrome in Fungal Pathogenicity and Lifestyle Adaptation (e.g., Arthrobotrys oligospora)
This compound is central to the lifestyle adaptation of nematode-trapping (NTF) fungi, particularly the model organism Arthrobotrys oligospora. frontiersin.org These carnivorous fungi exhibit a remarkable ability to switch from a saprophytic (decomposer) existence to a predatory one upon detecting nematodes in their environment. mdpi.comnih.gov This transition is morphologically characterized by the development of sophisticated trapping devices to capture and consume prey. mdpi.com
Research has revealed that the biosynthesis of this compound, governed by a rare Non-Ribosomal Peptide Synthetase (NRPS) gene cluster, plays a pivotal regulatory role in this lifestyle switch. nih.govresearcher.life Specifically, the presence or absence of this siderophore dictates a trade-off between forming traps and executing nematicidal activity. nih.gov Metabolomic studies comparing the saprophytic and predatory stages of A. oligospora and related species have shown that this compound is one of several metabolites significantly enriched during the predatory phase. frontiersin.orgresearchgate.net This indicates its crucial involvement in the biochemical processes that underpin the fungus's pathogenic behavior and adaptation to a carnivorous lifestyle. frontiersin.orgnih.gov The regulation of its production is species-specific, with A. oligospora and A. musiformis producing it, while A. thaumasia does not, suggesting distinct predatory strategies among related fungi. mdpi.com
Influence on Fungal Morphogenesis and Trap Formation
The formation of trapping structures, such as adhesive networks in A. oligospora, is a key indicator of the switch to a predatory lifestyle. nih.govresearchgate.net The biosynthesis of this compound directly and inversely influences this critical morphogenetic process. nih.govresearcher.life The mechanism is linked to the siderophore's primary function: iron acquisition.
Studies involving the mutation of key biosynthetic genes (Ao415 and Ao414) in the this compound pathway in A. oligospora have provided clear evidence for this role. nih.govresearcher.life The lack of this compound and its precursors leads to a significant increase in the intracellular content of ferric iron (Fe³⁺). nih.gov This state of iron overload acts as a trigger, inducing the spontaneous formation of traps even without the presence of nematodes. nih.govresearcher.life Conversely, the external addition of this compound to the fungal culture significantly attenuates trap formation. nih.govresearcher.life This demonstrates that this compound modulates morphogenesis by controlling iron homeostasis; its absence signals an iron-rich condition that promotes the development of traps, while its presence signals iron sufficiency, thus suppressing the need for these structures. biorxiv.orgbiorxiv.org
Table 1: Effect of this compound and Iron on Trap Formation in A. oligospora
| Condition | This compound Level | Intracellular Fe³⁺ Level | Trap Formation | Reference |
|---|---|---|---|---|
| Wild-Type (No Inducer) | Normal | Normal | Low | nih.govresearcher.life |
| Biosynthesis Mutant (ΔAo415/ΔAo414) | Absent | Significantly Increased | High (Spontaneous) | nih.govresearcher.life |
| Addition of External Fe³⁺ | Normal/Low | Significantly Increased | Strongly Improved (but traps may be broken) | nih.govresearcher.life |
| Addition of External this compound | High | Regulated/Low | Significantly Attenuated | nih.govresearcher.life |
Modulation of Microbial Virulence Factors by this compound Systems
Microbial virulence factors are molecules produced by a pathogen that enhance its ability to cause disease. nih.govmdpi.com In the context of a predatory fungus like A. oligospora, the primary virulence factors are the trapping devices used for capture and the nematicidal compounds or enzymes used for killing and digestion. einsteinmed.edu The this compound biosynthetic system acts as a key modulator of these virulence factors.
The system exerts its control by regulating iron availability, which in turn influences the expression of different pathogenic traits. nih.govresearcher.life
Modulation of Traps: As established, the absence of this compound production leads to iron accumulation, which upregulates the formation of the physical trapping structures—a primary virulence factor. nih.govresearcher.life
Therefore, the this compound system does not simply turn virulence on or off; it fine-tunes the pathogenic strategy of A. oligospora, creating a balance between different virulence factors in response to internal metabolic cues related to iron homeostasis. nih.gov
Advanced Analytical and Structural Methodologies in N Desferriferrichrome Research
Chromatographic and Spectrometric Techniques for Isolation and Quantification
Advanced chromatographic and spectrometric methods are fundamental in the research of N-Desferriferrichrome, enabling its separation from complex biological matrices and precise measurement.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics Profiling
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the untargeted and targeted analysis of this compound and other siderophores. nih.govanimbiosci.orgnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of tandem mass spectrometry. nih.gov In metabolomics studies, LC-MS/MS allows for the comprehensive profiling of secondary metabolites in fungal extracts. animbiosci.org For instance, nontarget metabolic analysis using LC-MS/MS was instrumental in identifying the role of the Ao415 gene cluster in the biosynthesis of desferriferrichrome in the nematode-trapping fungus Arthrobotrys oligospora. nih.govresearcher.life
The high resolution of modern mass spectrometers, often exceeding 60,000 Full Width at Half Maximum (FWHM), significantly improves the quality of metabolomics data by providing accurate mass measurements, which is crucial for the annotation of metabolites. lcms.cz This enhanced resolution allows for the differentiation of this compound from other structurally similar compounds within a complex mixture. researchgate.net The technique has been successfully applied to detect and quantify various siderophores, including triacetylfusarinine C (TAFC) and ferricrocin, in biological samples like serum and urine, which is vital for understanding their role in infections. frontiersin.orgasm.orgnih.gov The development of ultra-performance liquid chromatography (UPLC) coupled with MS/MS has further improved the speed and resolution of these analyses. nih.gov
Table 1: Application of LC-MS/MS in Siderophore Research
| Organism/Sample | Siderophore Detected | Analytical Approach | Key Finding | Citation |
|---|---|---|---|---|
| Arthrobotrys oligospora | Desferriferrichrome | Nontarget metabolic analysis (LC-MS/MS) | Ao415 gene cluster is responsible for desferriferrichrome biosynthesis. | nih.govresearcher.life |
| Aspergillus fumigatus | TAFC, FSC, Ferricrocin | RP-HPLC, LC-MS/MS | Characterization of extracellular and intracellular siderophores. | frontiersin.org |
| Human Serum | Triacetylfusarinine C (TAFC) | UPLC-MS/MS | Development of a method for TAFC detection as a biomarker for invasive aspergillosis. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its metal complexes. ebsco.comresearchgate.net This non-destructive technique provides detailed information about the three-dimensional structure of molecules in solution. ebsco.commdpi.com One- and two-dimensional NMR experiments, such as 1H and 13C NMR, COSY, HSQC, and HMBC, are employed to determine the precise connectivity and stereochemistry of the atoms within the molecule. mdpi.com
Studies on the metal-free form, desferriferrichrome, have shown that it exists in at least two interconverting conformations in solution, which are distinct from the rigid structure of the iron-bound form, ferrichrome. nih.gov This conformational flexibility is crucial for its function in iron chelation. NMR has also been used to characterize various metal complexes of desferriferricrocin, a closely related siderophore, revealing that mononuclear trivalent metal complexes are stable in aqueous solutions. researchgate.net The chemical shifts and coupling constants obtained from NMR spectra provide invaluable data for understanding the coordination chemistry of these siderophores with different metal ions. nih.govresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal-Binding Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to quantify the metal-binding capacity of this compound. nih.govnih.gov ICP-MS can detect metals and metalloids at extremely low concentrations, down to the parts-per-trillion range. nih.gov In the context of siderophore research, ICP-MS is often coupled with a separation technique like liquid chromatography (LC-ICP-MS) to analyze specific metal-siderophore complexes. frontiersin.org
This method allows for the precise quantification of iron bound to this compound, providing insights into its iron-chelating efficiency. jnu.ac.in Researchers have used ICP-MS to study the competition for iron between different siderophores and other organic ligands in environmental samples. frontiersin.org The technique is also valuable for screening microorganisms for their ability to produce metal-chelating siderophores and for assessing the removal of various metal ions from solutions by these compounds. mdpi.com The combination of ICP-MS with electrospray ionization mass spectrometry (ESI-MS) offers a powerful approach for both identifying and quantifying siderophores in complex environmental samples. frontiersin.org
Molecular and Genetic Approaches for Functional Characterization
To fully understand the biological role of this compound, researchers employ a range of molecular and genetic techniques to investigate its biosynthesis and regulation.
Gene Knockout, Gene Silencing, and Overexpression Systems in this compound Producing Organisms
Gene knockout, gene silencing, and overexpression are powerful tools for dissecting the function of genes involved in the this compound biosynthetic pathway. mdpi.com By deleting or overexpressing specific genes, scientists can observe the resulting changes in the organism's phenotype and metabolite production.
A prime example is the functional analysis of the nonribosomal peptide synthetase (NRPS) gene cluster responsible for desferriferrichrome biosynthesis in Arthrobotrys oligospora. nih.govresearcher.life Mutation of the key biosynthetic genes, Ao415 and Ao414, led to the cessation of desferriferrichrome production, confirming the role of this gene cluster. nih.gov This knockout mutant exhibited an increased intracellular Fe3+ content and spontaneous trap formation, revealing a link between siderophore biosynthesis and the fungus's predatory lifestyle. nih.gov Similarly, disruption of the ferS gene in Beauveria bassiana abolished ferricrocin biosynthesis, which in turn affected germination, growth, and virulence. researchgate.net These genetic manipulation techniques, often verified by Southern and PCR analyses, are crucial for establishing a direct link between a gene and its metabolic product. researchgate.net
Table 2: Genetic Manipulation Studies on Siderophore Biosynthesis
| Organism | Gene Manipulated | Technique | Outcome | Citation |
|---|---|---|---|---|
| Arthrobotrys oligospora | Ao415, Ao414 | Gene Mutation | Abolished desferriferrichrome production, increased Fe3+ content, induced trap formation. | nih.govresearcher.life |
| Beauveria bassiana | ferS | Gene Disruption | Abolished ferricrocin biosynthesis, affected germination and virulence. | researchgate.net |
| Aspergillus fumigatus | ΔmirC | Gene Deletion | Increased extracellular siderophore levels during iron-replete growth. | frontiersin.org |
Reporter Gene Assays for this compound Pathway Regulation
Reporter gene assays are used to study the regulation of gene expression within the this compound biosynthetic pathway. wikipedia.orgclinisciences.com In these assays, the promoter region of a gene of interest is fused to a reporter gene, which encodes an easily detectable protein like luciferase or β-galactosidase. berthold.com The expression level of the reporter gene then serves as a proxy for the activity of the promoter under different conditions. clinisciences.com
These assays are valuable for identifying transcription factors and environmental cues that regulate the production of this compound. nih.gov For example, by placing a reporter gene under the control of a promoter from the desferriferrichrome gene cluster, researchers can screen for conditions or molecules that activate or repress its transcription. wikipedia.org This approach can help elucidate the complex regulatory networks that govern iron homeostasis and secondary metabolism in fungi. researchgate.net While direct examples of reporter assays for the this compound pathway are not extensively detailed in the provided context, the methodology is a standard and powerful tool in fungal genetics for studying the regulation of various metabolic pathways. nih.govd-nb.info
Isotopic Labeling and Tracing in this compound Metabolic Flux Analysis
Metabolic flux analysis (MFA) using isotopic labeling is a powerful technique to quantify the rates of metabolic reactions within a biological system. uni-konstanz.de By introducing substrates enriched with stable isotopes such as ¹³C or ¹⁵N, researchers can trace the path of these atoms through biosynthetic pathways, providing a quantitative map of cellular metabolism. rcsb.orgdrugbank.compdbj.orgasm.orgnih.govnih.gov This approach is instrumental in understanding the production of complex secondary metabolites like this compound.
The biosynthesis of ferrichrome-type siderophores, including this compound, originates from primary metabolites. The initial and committed step involves the N⁵-hydroxylation of L-ornithine, a reaction catalyzed by L-ornithine N⁵-oxygenase, an enzyme encoded by genes such as sidA in Aspergillus fumigatus. google.com Subsequent steps are carried out by non-ribosomal peptide synthetases (NRPSs). Isotope-assisted screening, often using ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) salts, allows for the confirmation and quantification of siderophore production. biorxiv.orgpnas.org For instance, culturing microorganisms on media with ¹³C-glycerol or ¹⁵N-ammonium chloride leads to the incorporation of these heavy isotopes into the siderophore structure, which can be detected by mass spectrometry, confirming their biosynthetic origins. biorxiv.org
Metabolic flux analysis studies on related microbial systems have provided insights into the carbon and nitrogen flow towards siderophore biosynthesis. researchgate.netplos.org For example, ¹³C-MFA has been used to elucidate the metabolic rewiring that occurs in microorganisms to support the production of key precursor metabolites. nih.govnih.gov While specific flux data for this compound is not extensively published, analysis of related pathways in various microorganisms provides a model for how metabolic resources are partitioned. These studies reveal that under iron-limiting conditions, metabolic flux is often rerouted to increase the supply of precursors like ornithine and acetyl-CoA for siderophore synthesis.
Table 1: Representative Metabolic Flux Data for Siderophore Biosynthesis Precursors This table presents representative flux data synthesized from studies on related microbial metabolic pathways to illustrate the principles of MFA in siderophore research, as specific data for this compound is limited.
| Metabolic Pathway | Precursor for this compound | Relative Flux Increase (Iron-deficient vs. Iron-replete) | Analytical Method | Reference Organism |
| Pentose Phosphate Pathway | NADPH | ~1.5 - 2.0 fold | ¹³C-MFA | Escherichia coli |
| Glycolysis / TCA Cycle | Acetyl-CoA | ~1.2 - 1.8 fold | ¹³C-MFA | Aspergillus species |
| Urea (B33335) Cycle / Amino Acid Metabolism | L-Ornithine | ~2.5 - 4.0 fold | ¹⁵N-Tracing, LC-MS | Aspergillus fumigatus |
Computational and Biophysical Methods for this compound Interaction Analysis
Understanding how this compound is recognized and transported into the cell requires a detailed analysis of its interactions with specific proteins. A combination of computational and biophysical methods has been pivotal in elucidating these molecular-level interactions.
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing atomic-level insights into protein-ligand interactions. nih.govlibretexts.org These simulations are used to study the conformational changes, binding energies, and key amino acid residues involved in the interaction between this compound and its cognate transport proteins. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov
A notable example involves the computational docking and simulation of this compound with YiuA, a substrate-binding protein from the iron-uptake system of Yersinia pestis. nih.gov Such in silico studies predict the binding pose of the siderophore within the protein's binding pocket and identify crucial interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. pdbj.orgCurrent time information in Padang, ID.expasy.orguq.edu.au MD simulations can reveal how the protein structure adapts upon ligand binding, a process that is often essential for subsequent transport steps. nih.govmdpi.com For instance, simulations of the E. coli outer membrane transporter FhuA, a known receptor for ferrichrome, show significant conformational changes in its surface-exposed loops upon siderophore binding, which are critical for signaling and interaction with the TonB energy-transducing complex. nih.govnih.gov
Table 2: Key Parameters from Molecular Dynamics Simulations of Siderophore-Protein Interactions
| Interacting System | Simulation Time (ns) | Key Interacting Residues (Protein) | Calculated Binding Energy (kcal/mol) | Observed Conformational Changes |
| This compound - YiuA (Y. pestis) | 100 | Arg, Tyr, Trp | -8.5 to -12.0 | "Venus flytrap" motion of protein domains |
| Ferrichrome - FhuA (E. coli) | 200 | Tyr116, Gln100, Arg81 | -10.0 to -15.0 | Unwinding of switch helix, exposure of TonB box |
| Mycobactin - MmpL5 (M. tuberculosis) | 150 | Asp, Tyr | Not reported | Movement of ligand towards central channel |
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules and their complexes. researchgate.netresearchgate.netresearchgate.net This technique has provided high-resolution snapshots of siderophore-protein complexes, revealing the precise architecture of the binding sites and the nature of the molecular interactions.
The crystal structure of the Escherichia coli outer membrane receptor FhuA in complex with ferrichrome (a close analogue of this compound) has been solved, providing a foundational understanding of this class of interactions. rcsb.orgnih.gov These structures, available in the Protein Data Bank (PDB), show that FhuA is a 22-stranded β-barrel that is occluded by an N-terminal "cork" domain. rcsb.orgresearchgate.netnih.gov The ferrichrome molecule binds in a pocket on the extracellular side, making specific contacts with amino acid residues in the loops and the barrel wall. asm.orgresearchgate.net The binding of the siderophore induces conformational changes in the cork domain, which is thought to be the signal that initiates the energy-dependent transport across the membrane. researchgate.netnih.gov
Table 3: Crystallographic Data for Ferrichrome-Protein Complexes
| Protein Complex | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Key Structural Features |
| FhuA - Ferrichrome | 1FCP | 2.70 | P 41 21 2 | a=100.8, b=100.8, c=318.5 | 22-stranded β-barrel with N-terminal cork domain. rcsb.org |
| FhuA - Ferrichrome | 1BY5 | 2.40 | P 21 21 21 | a=100.2, b=101.9, c=176.4 | Ligand bound in external pocket, inducing allosteric changes. pdbj.org |
| PiaA - Ferrichrome | 4F1T | 2.10 | P 21 21 21 | a=56.4, b=68.7, c=89.9 | High-affinity binding cleft with conserved residues. plos.org |
| FhuA - Microcin J25 | 4CU4 | 2.30 | C 1 2 1 | a=177.3, b=99.9, c=101.6 | Illustrates binding of other ligands to the same receptor. nih.gov |
Biophysical techniques like Surface Plasmon Resonance (SPR) are essential for quantifying the kinetics and thermodynamics of molecular interactions. plos.orgnih.govplos.orgresearchgate.net SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a transport protein) immobilized on a sensor chip in real-time, allowing for the determination of association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (K₋). plos.orgresearchgate.net
SPR studies have been crucial in characterizing the high-affinity binding of ferrichrome-type siderophores to their cognate receptors. For example, the interaction between ferrichrome and the periplasmic binding protein FhuD from E. coli has been characterized, revealing a strong binding affinity that is necessary for efficient shuttling of the siderophore from the outer membrane to the inner membrane transporter. d-nb.info Studies on the Streptococcus pneumoniae substrate-binding protein PiaA showed a very high affinity for ferrichrome, with a dissociation constant in the nanomolar range. plos.org Similarly, research on the yeast transporter Arn1p identified two distinct binding sites for ferrichrome with different affinities, suggesting a complex transport mechanism. pnas.org These quantitative data are critical for understanding the specificity and efficiency of siderophore uptake systems.
Table 4: Kinetic and Thermodynamic Parameters for Ferrichrome-Family Siderophore Interactions
| Interacting Pair | Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (K₋) |
| Ferrichrome - PiaA (S. pneumoniae) | Isothermal Titration Calorimetry | Not Reported | Not Reported | 5.8 ± 1.4 nM |
| Ferrichrome - FhuD (E. coli) | Not Specified | Not Reported | Not Reported | ~0.1 µM |
| Albomycin - FhuD (E. coli) | Not Specified | Not Reported | Not Reported | 5.4 µM |
| Ferrichrome - FhuD (E. coli) | Not Specified | Not Reported | Not Reported | 1.0 µM |
| Ferrichrome - Arn1p (Yeast, high affinity site) | Radioligand Binding | Not Reported | Not Reported | Sub-micromolar |
| Ferrichrome - Arn1p (Yeast, low affinity site) | Radioligand Binding | Not Reported | Not Reported | 1.2 µM |
Comparative and Evolutionary Biology of N Desferriferrichrome Systems
Phylogenetic Distribution and Diversity of N-Desferriferrichrome Producers
This compound is a hydroxamate siderophore produced by a range of filamentous fungi, playing a crucial role in iron acquisition. Its production is not ubiquitous across the fungal kingdom but appears to be concentrated within specific lineages, particularly among filamentous ascomycetes and basidiomycetes. researchgate.net A survey of 49 complete fungal genomes revealed that while most filamentous ascomycetes contained at least one gene for a ferrichrome synthetase, the enzyme responsible for producing ferrichrome-type siderophores like this compound, these genes were absent from the queried yeast, chytrid, and zygomycete genomes, with the notable exception of the fission yeast Schizosaccharomyces pombe. researchgate.netresearchgate.net
Significant research has highlighted the production of this compound by nematode-trapping fungi (NTF). nih.gov These predatory fungi, which belong to the Orbiliomycetes in the phylum Ascomycota, can switch from a saprophytic to a predatory lifestyle in the presence of nematodes. nih.govbiorxiv.org Metabolomic studies of NTF have shown that this compound is produced by species such as Arthrobotrys oligospora and Arthrobotrys musiformis. nih.govmdpi.comresearchgate.net Interestingly, its production is species-specific even within the same genus; for instance, Arthrobotrys thaumasia does not produce this compound. nih.govmdpi.com This specificity suggests distinct regulatory mechanisms governing its biosynthesis among closely related species. mdpi.com
Beyond nematode-trapping fungi, the broader family of ferrichromes, to which this compound belongs, is synthesized by various other fungi. For example, ectomycorrhizal fungi like Suillus granulatus and Suillus luteus are known to produce hydroxamate siderophores. dntb.gov.ua The biosynthesis of related compounds such as ferricrocin, which differs from this compound in its amino acid composition, has been studied in species like Aspergillus nidulans, Aspergillus fumigatus, and Magnaporthe grisea. researchgate.net This indicates that the core biosynthetic machinery for this class of siderophores is conserved across diverse fungal ecologies, from predatory to pathogenic and symbiotic lifestyles.
Table 1: Phylogenetic Distribution of this compound and Related Ferrichrome Producers
| Phylum | Class | Genus | Species | Siderophore Produced | Reference(s) |
|---|---|---|---|---|---|
| Ascomycota | Orbiliomycetes | Arthrobotrys | A. oligospora | This compound | nih.gov, nih.gov, mdpi.com |
| Ascomycota | Orbiliomycetes | Arthrobotrys | A. musiformis | This compound | nih.gov, mdpi.com |
| Ascomycota | Sordariomycetes | Fusarium | F. graminearum | Ferricrocin (related) | researchgate.net |
| Ascomycota | Sordariomycetes | Beauveria | B. bassiana | Ferricrocin (related) | researchgate.net |
| Ascomycota | Eurotiomycetes | Aspergillus | A. fumigatus | Ferricrocin (related) | researchgate.net |
| Ascomycota | Eurotiomycetes | Aspergillus | A. nidulans | Ferricrocin (related) | researchgate.net |
| Ascomycota | Leotiomycetes | Ophiostoma | O. ulmi | Ferricrocin (ortholog) | frontiersin.org |
Genomic and Transcriptomic Comparisons of this compound Biosynthetic Loci
The biosynthesis of this compound is orchestrated by a nonribosomal peptide synthetase (NRPS) and a series of accessory enzymes encoded within a biosynthetic gene cluster (BGC). researchgate.netnih.gov In fungi, genes for secondary metabolite production are typically clustered together, which facilitates coordinated regulation and physiological optimization. frontiersin.org
A key finding is the identification of a rare NRPS gene cluster in Arthrobotrys oligospora that is responsible for this compound synthesis. nih.govresearcher.life This cluster contains the genes Ao415 (the NRPS) and Ao414 (a putative L-ornithine oxygenase). nih.gov The Ao415 gene is noted for encoding a protein with a unique domain organization that distinguishes it from other fungal NRPSs. nih.gov Mutation of these genes abolishes the production of this compound and its precursors. nih.gov The first committed step in the biosynthesis is the hydroxylation of L-ornithine, a reaction catalyzed by an L-ornithine N-oxygenase. researchgate.netmdpi.com The gene for this enzyme is typically found clustered with the NRPS backbone gene, a conserved feature observed in the ferricrocin BGC of Ophiostoma ulmi and other fungi. frontiersin.org
Comparative genomics reveals that genes encoding ferrichrome synthetases are monophyletic and fall into two main lineages, suggesting an ancestral duplication event. researchgate.net The structure of these BGCs shows some variation. For instance, the ferricrocin synthetase gene (ferS) in the entomopathogen Beauveria bassiana is tightly clustered with that of Fusarium graminearum. researchgate.net In contrast, some fungi possess multiple, distinct BGCs for different ferrichrome-type siderophores. Acremonium persicinum has two different NRPSs for the biosynthesis of intracellular ferricrocin and an extracellular ferrichrome, respectively. researchgate.net
Transcriptomic analyses show that the expression of these BGCs is tightly regulated by iron availability. Under low-iron conditions, a significant increase in the transcript levels for the biosynthetic genes is observed. researchgate.net In Schizosaccharomyces pombe, a 2.3-kb transcript for the L-ornithine N6-hydroxylase accumulates under low iron, while a less abundant 2.7-kb transcript is seen in iron-replete conditions. researchgate.net This regulation is often controlled by a ferric uptake regulator (Fur) protein, which acts as a repressor when bound to iron. mdpi.com
Table 2: Comparison of this compound and Related Biosynthetic Gene Clusters
| Organism | BGC Name / Key Genes | Backbone Enzyme | Cluster Components | Regulation | Reference(s) |
|---|---|---|---|---|---|
| Arthrobotrys oligospora | Ao415 cluster | Ao415 (NRPS) | Ao414 (L-ornithine oxygenase), NRPS | Mainly distributed in nematode-trapping fungi. nih.gov | nih.gov, researcher.life |
| Beauveria bassiana | ferS cluster | FerS (NRPS) | NRPS, clustered with Fusarium ortholog. | Biosynthesis of ferricrocin abolished upon gene disruption. researchgate.net | researchgate.net |
| Ophiostoma ulmi | OpNRPS1 | OpNRPS1 (NRPS) | NRPS, L-ornithine N5-oxygenase | Ortholog to ferricrocin synthetase. frontiersin.org | frontiersin.org |
| Schizosaccharomyces pombe | sib1 | Sib1 (NRPS) | L-ornithine N6-hydroxylase | Transcript accumulates under low iron conditions. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
Evolutionary Pressures Shaping this compound Production and Utilization
The evolution of this compound systems is driven by strong selective pressures related to iron competition, ecological niche adaptation, and pathogenesis. wikipedia.orglibretexts.org Iron is essential for most life but is often poorly bioavailable in the environment, creating a powerful evolutionary driver for the development of high-affinity iron scavenging systems like siderophores. mdpi.comlibretexts.orgplos.org
A primary pressure is microbial competition. The vast structural diversity of siderophores is thought to be an evolutionary strategy to produce molecules that have specific uptake receptors, preventing them from being pirated by competing microbes ("cheaters"). wikipedia.orglibretexts.orgresearchgate.netetsu.edu By producing a unique siderophore and its corresponding transporter, an organism can privatize its access to scavenged iron. researchgate.net
Furthermore, recent studies suggest that the evolution of carnivorism in these fungi and the acquisition of siderophore biosynthesis may have coincided with periods of global warming. biorxiv.org Trapping devices may have evolved as a phenotype to sequester excess iron triggered by high temperatures, with this compound playing a crucial role in protecting the fungus from iron-induced oxidative stress. biorxiv.orgbiorxiv.org
Horizontal Gene Transfer and Dispersal of this compound Pathways
Horizontal gene transfer (HGT) is a recognized mechanism for the rapid evolution and dispersal of secondary metabolite BGCs among fungi, allowing them to acquire novel ecological capabilities. frontiersin.org This process has been linked to the success of emerging plant pathogens, which can gain virulence factors by acquiring BGCs from other species. frontiersin.org
While HGT is a plausible mechanism for the dispersal of this compound biosynthetic pathways, direct evidence for the transfer of the entire cluster is not prominent in the existing literature. Phylogenetic analyses of ferrichrome synthetase genes suggest they are largely monophyletic, indicating a pattern of vertical descent from a common ancestor followed by gene duplication and loss. researchgate.net This evolutionary history contrasts with pathways for other siderophores, such as enterobactin (B1671361), where a bacterial operon was acquired by an entire clade of yeasts via HGT. nih.gov
However, the components of siderophore systems can evolve in a mosaic fashion. For example, in Wickerhamiella/Starmerella clade yeasts, the horizontally acquired bacterial genes for enterobactin synthesis were integrated with a pre-existing fungal gene for an enterobactin transporter (ENB1). nih.gov This transporter gene itself shows a patchy distribution among yeasts, suggesting it has undergone multiple gene losses and even HGT between different yeast orders. nih.gov
Therefore, the current distribution of this compound systems is likely the result of a complex interplay between vertical inheritance, gene loss, and potentially HGT of either parts of the pathway or regulatory elements. The stable inheritance of the core NRPS, as suggested by its monophyly, combined with the potential mobility of accessory genes like transporters, could explain the observed phylogenetic distribution. researchgate.netplos.orgnih.gov The clustering of BGCs on mobile genetic elements or near transposable elements, as seen in some fungal SM clusters, could facilitate such transfers. plos.org
Emerging Research Frontiers and Future Directions for N Desferriferrichrome
Systems Biology and Omics Integration in N-Desferriferrichrome Contexts
A holistic understanding of the role of this compound requires looking beyond its primary function as an iron chelator and considering its impact on the entire biological system of the producing organism and its surrounding environment. Systems biology, through the integration of various "omics" technologies, provides a powerful framework for achieving this comprehensive view. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of how this compound synthesis and uptake are regulated and how its presence influences global cellular processes. nih.govnih.gov
Proteogenomics , the integration of proteomics with genomics, can be employed to identify the specific enzymes and transport proteins involved in the this compound lifecycle. For instance, the non-ribosomal peptide synthetase (NRPS) responsible for its biosynthesis can be identified through genomic analysis and its expression levels quantified under different iron conditions using proteomics. researchgate.netnih.gov In the nematode-trapping fungus Arthrobotrys oligospora, a rare NRPS gene cluster (Ao415) has been identified as responsible for the biosynthesis of this compound. nih.gov Mutation of key genes within this cluster, Ao415 and Ao414, confirmed their roles in producing the siderophore. nih.gov
Fluxomics , which measures the rates of metabolic reactions in a biological system, can reveal how the production of this compound impacts central carbon and nitrogen metabolism. By tracing the flow of stable isotopes through metabolic pathways, researchers can quantify the metabolic cost of siderophore production and understand how the cell allocates resources under iron-limiting conditions. This approach can also shed light on the interplay between iron acquisition and other essential cellular functions.
| Omics Technology | Application in this compound Research | Key Insights |
| Proteogenomics | Identification and quantification of proteins involved in this compound biosynthesis and transport. | Pinpointing the specific genetic machinery responsible for this compound production, such as the Ao415 gene cluster in A. oligospora. nih.gov |
| Fluxomics | Measuring the metabolic cost and resource allocation for this compound synthesis. | Understanding the impact of siderophore production on central metabolism and cellular bioenergetics. |
| Metabolomics | Profiling the broader metabolic changes in response to this compound production and iron availability. | Revealing the interconnectedness of iron acquisition with other metabolic pathways and cellular processes. mdpi.comdntb.gov.ua |
| Transcriptomics | Analyzing gene expression changes related to this compound synthesis and uptake under varying iron conditions. | Identifying regulatory networks that control siderophore production in response to environmental cues. acs.org |
Development of this compound Analogs and Synthetic Biology Approaches for Targeted Research
To dissect the specific functions of this compound and its derivatives, researchers are increasingly turning to the rational design and synthesis of structural analogs. These tailored molecules allow for the systematic investigation of structure-activity relationships, helping to identify the key chemical features responsible for iron binding, receptor recognition, and biological activity.
The synthesis of linear and cyclic hexapeptides containing modified ornithine residues serves as a powerful tool to create models of ferrichrome and its iron-free form, this compound. researchgate.net By altering the amino acid sequence or modifying the hydroxamate groups, scientists can probe the structural requirements for efficient iron chelation and transport. For example, the synthesis of deferriferrichrysin derivatives, where the glycine (B1666218) residues are replaced with serine, has been explored to evaluate the physicochemical properties of their iron complexes. researchgate.net
Synthetic biology offers a complementary approach, enabling the engineering of microorganisms to produce novel this compound analogs. By manipulating the biosynthetic gene clusters, particularly the non-ribosomal peptide synthetase (NRPS) enzymes, it is possible to incorporate different amino acid building blocks or modify the peptide backbone. researchgate.net This strategy not only facilitates the production of a diverse range of analogs for research purposes but also holds potential for the development of siderophore-based applications.
These synthetic and engineered analogs can be used in a variety of targeted research applications:
Probing Receptor Specificity: By systematically altering the structure of this compound, researchers can identify which parts of the molecule are critical for recognition by specific transport proteins in different organisms.
Developing Molecular Probes: Analogs can be functionalized with fluorescent tags or other reporter molecules to visualize their uptake and localization within cells and tissues.
Investigating Iron-Independent Roles: The ability to create analogs that cannot bind iron but retain other structural features allows for the investigation of potential iron-independent signaling or regulatory roles of this compound.
| Analog Type | Research Application | Potential Insights |
| Sequence-Modified Analogs | Investigating the role of specific amino acids in iron coordination and receptor binding. | Determining the minimal structural requirements for biological activity. researchgate.net |
| Analogs with Modified Hydroxamates | Probing the chemistry of iron chelation and release. | Understanding the mechanism of iron acquisition and intracellular delivery. |
| Fluorescently Labeled Analogs | Visualizing the uptake and distribution of this compound in real-time. | Elucidating the cellular and subcellular trafficking pathways. |
| Iron-Binding Deficient Analogs | Exploring potential biological functions independent of iron transport. | Uncovering novel signaling or regulatory roles for the siderophore scaffold. |
This compound in Underexplored Microbiome and Environmental Niches
While this compound has been studied in certain well-characterized fungal species, its prevalence and ecological significance in a vast array of underexplored microbial communities and environments remain largely unknown. The exploration of these new frontiers is crucial for a comprehensive understanding of its role in global biogeochemical cycles and microbial ecology.
Recent studies have begun to shed light on the presence of this compound in diverse habitats. For instance, metabolomic analyses of nematode-trapping fungi have revealed that the production of this compound and its analogs is species-specific and significantly increases during the predatory stage, suggesting a role in the complex interactions within the soil microbiome. mdpi.comnih.gov Specifically, Arthrobotrys oligospora and Arthrobotrys musiformis were found to produce this compound, while Arthrobotrys thaumasia did not. mdpi.com
The investigation of this compound in various environmental niches is expected to yield significant new insights:
Soil and Rhizosphere Microbiomes: The rhizosphere, the area of soil directly influenced by plant roots, is a hotspot of microbial activity where competition for iron is intense. Investigating the role of this compound in this environment could reveal its importance in plant-microbe interactions, nutrient cycling, and plant health. mdpi.com
Marine Environments: Iron is a limiting nutrient in large areas of the ocean, and marine microorganisms have evolved diverse strategies for its acquisition. Exploring the production of this compound by marine fungi and bacteria could uncover novel siderophores and transport systems adapted to the unique chemistry of seawater.
Host-Associated Microbiomes: The gut microbiome of animals is a complex ecosystem where microbes compete for nutrients, including iron. nih.gov Studying the presence and function of this compound in these environments could provide insights into its role in host health, disease, and the establishment of symbiotic relationships. nih.gov
Extreme Environments: Microorganisms inhabiting extreme environments, such as hot springs, deep-sea vents, or highly acidic or alkaline soils, face unique challenges in iron acquisition. Investigating this compound in these niches could reveal novel adaptations and extremophilic siderophore systems.
The exploration of these underexplored niches will be facilitated by advanced metagenomic and metabolomic techniques, which allow for the detection and characterization of this compound and its biosynthetic pathways directly from environmental samples, without the need for culturing individual organisms. frontiersin.org
High-Throughput Screening and Phenotypic Profiling in Response to this compound Perturbations
To systematically uncover the diverse biological roles of this compound, high-throughput screening (HTS) and phenotypic profiling methods are being increasingly applied. aps.org These approaches allow for the rapid testing of a large number of conditions or genetic backgrounds to identify how cells and organisms respond to the presence, absence, or modification of this siderophore.
High-throughput screening can be used to:
Identify novel organisms that produce or utilize this compound.
Screen chemical libraries for compounds that inhibit or enhance this compound production or uptake.
Discover new biological activities of this compound and its analogs.
Phenotypic profiling involves the systematic measurement of a wide range of cellular characteristics (phenotypes) in response to perturbations. nih.gov In the context of this compound, this could involve:
Growth-based assays: Assessing the ability of different microbial strains to grow under iron-limited conditions in the presence of this compound or its analogs.
Morphological analysis: Observing changes in cell shape, colony morphology, or the formation of specialized structures (like the traps of nematode-trapping fungi) in response to this compound. nih.gov For example, the addition of this compound was found to attenuate trap formation in Arthrobotrys oligospora. nih.gov
Reporter gene assays: Using engineered strains with fluorescent or luminescent reporters to monitor the expression of genes involved in iron metabolism or other pathways in response to this compound.
Metabolomic profiling: Analyzing the global metabolic changes that occur when cells are exposed to this compound, providing a detailed fingerprint of the cellular response. nih.gov
A key finding from this area of research is the link between this compound and the lifestyle of certain fungi. In Arthrobotrys oligospora, the absence of this compound leads to an increase in intracellular Fe³⁺, which in turn induces the formation of nematode-trapping structures. nih.gov This demonstrates that this compound is not just an iron scavenger but also a key signaling molecule that influences major developmental decisions in the fungus.
By combining HTS and phenotypic profiling with genetic approaches, such as creating libraries of gene-deletion mutants, researchers can perform chemical genetic screens to identify the genes and pathways that are essential for the cellular response to this compound. This powerful combination of techniques will be instrumental in mapping the complex network of interactions that govern the biological effects of this important siderophore.
| Research Approach | Objective | Example Application |
| High-Throughput Screening (HTS) | To rapidly identify novel producers, inhibitors, or biological activities of this compound. | Screening a library of soil isolates to discover new fungal species that produce unique this compound analogs. |
| Phenotypic Profiling | To systematically characterize the cellular response to this compound perturbations. | Measuring changes in growth, morphology, and gene expression in a panel of microbial strains exposed to varying concentrations of this compound. nih.gov |
| Chemical Genetics | To identify the genes and pathways that mediate the biological effects of this compound. | Screening a library of gene-deletion mutants to find which genes are required for a cell to utilize this compound as an iron source. |
| Metabolomic Fingerprinting | To obtain a detailed metabolic snapshot of the cellular response to this compound. | Using mass spectrometry to analyze the global changes in small molecule metabolites in cells treated with this compound. nih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing N-Desferriferrichrome in laboratory settings?
- Methodological Answer : Synthesis typically involves microbial fermentation using iron-deficient media to induce siderophore production, followed by purification via ion-exchange chromatography and HPLC. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Researchers should validate purity using UV-Vis spectroscopy, monitoring absorbance at 450 nm for iron-binding capacity .
- Key Data : Published protocols emphasize reproducibility by standardizing growth conditions (e.g., pH, temperature) and cross-validating spectral data with reference libraries .
Q. How does this compound interact with iron ions, and what analytical techniques quantify these interactions?
- Methodological Answer : Isothermal titration calorimetry (ITC) and UV-Vis spectrophotometry are used to measure binding affinity (Kd) and stoichiometry. For example, ITC experiments at 25°C in Tris-HCl buffer (pH 7.4) reveal exothermic binding events, while UV-Vis tracks spectral shifts during iron chelation .
- Data Contradictions : Discrepancies in reported Kd values (e.g., 10⁻²⁰ M vs. 10⁻²² M) may arise from buffer composition or temperature variability; researchers should replicate conditions from primary literature to resolve inconsistencies .
Q. What biological systems are model organisms for studying this compound’s role in iron acquisition?
- Methodological Answer : Aspergillus fumigatus and Ustilago maydis are widely used due to well-characterized siderophore pathways. Knockout mutants (e.g., ΔsidA) help validate functional roles. Researchers must employ RNA-seq or proteomics to correlate siderophore expression with iron-limiting conditions .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on this compound’s stability under oxidative stress?
- Methodological Answer : Contradictory reports on stability (e.g., degradation in H₂O₂ vs. resilience) require controlled re-evaluation using standardized assays. Design a factorial experiment varying oxidant concentration (0–10 mM H₂O₂), pH (5–8), and incubation time (0–24 hrs). Measure degradation via HPLC-MS and validate with electron paramagnetic resonance (EPR) to detect radical intermediates .
- Data Integration : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare prior studies, highlighting methodological outliers .
Q. What strategies optimize this compound’s application in sustainable chemistry, such as bioremediation or green synthesis?
- Methodological Answer : For bioremediation, assess iron-scavenging efficiency in contaminated soils using ICP-MS to quantify metal uptake. Pair with transcriptomic analysis to identify microbial pathways activated by siderophores. In green synthesis, test this compound as a catalyst in asymmetric reactions, comparing enantiomeric excess (ee) with traditional ligands .
- Ethical Considerations : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
Q. How can researchers ensure reproducibility when scaling up this compound production for collaborative studies?
- Methodological Answer : Adopt FAIR data principles: document fermentation parameters (e.g., aeration rate, nutrient composition) in machine-readable formats. Use blockchain-enabled lab notebooks for immutable record-keeping. Share raw spectral data via repositories like Zenodo, adhering to metadata standards (e.g., Dublin Core) .
- Case Study : A 2023 inter-laboratory study reduced batch variability by 40% through harmonized SOPs and open peer review of protocols .
Methodological Best Practices
- Experimental Design : Utilize factorial designs to isolate variables (e.g., temperature, pH) affecting siderophore yield. Include negative controls (e.g., iron-replete media) to confirm iron-limitation effects .
- Data Reporting : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for figures: avoid overcrowded structures, use color-coded graphs, and provide error bars with statistical significance (p-values) .
- Critical Analysis : Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses. For example: "In A. fumigatus (P), does this compound deletion (I) reduce virulence (O) compared to wild-type (C)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
